Cas no 2408965-36-4 (2-Azaspiro[3.3]heptane-2-carboxamide)
![2-Azaspiro[3.3]heptane-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2408965-36-4x500.png)
2-Azaspiro[3.3]heptane-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-azaspiro[3.3]heptane-2-carboxamide
- SCHEMBL14921031
- EN300-7155437
- 2408965-36-4
- 2-Azaspiro[3.3]heptane-2-carboxamide
-
- インチ: 1S/C7H12N2O/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2,(H2,8,10)
- InChIKey: WGZGLUBIBQZDBW-UHFFFAOYSA-N
- ほほえんだ: O=C(N)N1CC2(C1)CCC2
計算された属性
- せいみつぶんしりょう: 140.094963011g/mol
- どういたいしつりょう: 140.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-Azaspiro[3.3]heptane-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7155437-0.25g |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95.0% | 0.25g |
$672.0 | 2025-03-12 | |
Enamine | EN300-7155437-10.0g |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95.0% | 10.0g |
$5837.0 | 2025-03-12 | |
Enamine | EN300-7155437-0.1g |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95.0% | 0.1g |
$470.0 | 2025-03-12 | |
Enamine | EN300-7155437-0.05g |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95.0% | 0.05g |
$315.0 | 2025-03-12 | |
Enamine | EN300-7155437-2.5g |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95.0% | 2.5g |
$2660.0 | 2025-03-12 | |
1PlusChem | 1P028WU8-500mg |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95% | 500mg |
$1370.00 | 2024-05-22 | |
Aaron | AR028X2K-5g |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95% | 5g |
$5436.00 | 2023-12-15 | |
1PlusChem | 1P028WU8-1g |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95% | 1g |
$1740.00 | 2024-05-22 | |
1PlusChem | 1P028WU8-2.5g |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95% | 2.5g |
$3350.00 | 2023-12-18 | |
1PlusChem | 1P028WU8-250mg |
2-azaspiro[3.3]heptane-2-carboxamide |
2408965-36-4 | 95% | 250mg |
$893.00 | 2024-05-22 |
2-Azaspiro[3.3]heptane-2-carboxamide 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
2-Azaspiro[3.3]heptane-2-carboxamideに関する追加情報
Professional Introduction to 2-Azaspiro[3.3]heptane-2-carboxamide (CAS No: 2408965-36-4)
2-Azaspiro[3.3]heptane-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2408965-36-4, is a compound of significant interest in the field of medicinal chemistry. This spirocyclic amide derivative has garnered attention due to its unique structural framework and potential biological activities. The spirocyclic core, consisting of a nitrogen-containing heterocycle linked to a seven-membered carbon ring, presents a versatile scaffold for drug design and development.
The molecular structure of 2-Azaspiro[3.3]heptane-2-carboxamide features a nitrogen atom embedded within the spirocyclic system, which can interact with biological targets in novel ways compared to linear or branched amides. This structural motif has been explored for its potential to modulate enzyme activity and receptor binding, making it a promising candidate for therapeutic applications. The compound's carboxamide functional group further enhances its pharmacological relevance, as amides are well-known for their role in drug molecules due to their stability and bioavailability.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit conformational rigidity and selective binding properties. 2-Azaspiro[3.3]heptane-2-carboxamide exemplifies this trend, with its spirocyclic arrangement providing a stable platform for further derivatization and optimization. Researchers have been particularly interested in modifying the substituents on the nitrogen and carbon rings to enhance affinity and selectivity for specific biological targets.
One of the most compelling aspects of 2-Azaspiro[3.3]heptane-2-carboxamide is its potential in the development of small-molecule inhibitors. The spirocyclic core can be designed to mimic the transition state of enzymatic reactions, thereby inhibiting target enzymes effectively. This approach has been successfully applied in the development of drugs targeting kinases, proteases, and other critical enzymes involved in disease pathways. The carboxamide group also provides a site for hydrogen bonding interactions, which can be exploited to improve binding affinity.
Recent studies have highlighted the utility of spirocyclic amides in addressing neurological disorders. The rigid structure of these compounds can help them penetrate the blood-brain barrier more effectively than linear analogs, making them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. 2-Azaspiro[3.3]heptane-2-carboxamide, with its unique nitrogen-containing heterocycle, has shown promise in preclinical studies as a potential neuroprotective agent.
The synthesis of 2-Azaspiro[3.3]heptane-2-carboxamide involves multi-step organic transformations that highlight the synthetic versatility of spirocyclic systems. Key steps typically include cyclization reactions to form the spirocyclic core, followed by functional group modifications to introduce the carboxamide moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore this compound further in drug discovery programs.
The pharmacokinetic properties of 2-Azaspiro[3.3]heptane-2-carboxamide are also an area of active investigation. Researchers are evaluating its solubility, metabolic stability, and distribution profiles to optimize its bioavailability and reduce potential side effects. Computational modeling techniques have been employed to predict how modifications to the molecular structure might influence these properties, allowing for rapid screening of candidate analogs.
In conclusion, 2-Azaspiro[3.3]heptane-2-carboxamide (CAS No: 2408965-36-4) represents a fascinating compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for spirocyclic compounds, 2-Azaspiro[3.3]heptane-2-carboxamide is poised to play an important role in addressing unmet medical needs across various therapeutic areas.
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